Bucumolol
Overview
Description
Bucumolol is a beta-adrenergic antagonist . It has the molecular formula C17H23NO4 .
Molecular Structure Analysis
Bucumolol has a molecular formula of C17H23NO4 . Its molecular weight is 305.37 g/mol . The structure determination of small molecule compounds can be done using techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
Bucumolol has a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Chemical properties describe the ability of a substance to undergo a specific chemical change .
Scientific Research Applications
Pharmacological Actions and Safety
A Phase 1 study by (Kishida et al., 1980) evaluated the pharmacological actions and safety of Bucumolol, a β-blocking agent. The study, conducted on normal volunteer subjects, confirmed that Bucumolol, at a dose of 10 mg, effectively decreased heart rate and exerted a negative inotropic action without untoward actions.
Antihypertensive Activity
Research by (Miyamoto et al., 1981) found that Bucumolol has significant antihypertensive activity. The study, conducted on spontaneously hypertensive rats, demonstrated that Bucumolol lowered blood pressure and decreased plasma renin concentration, suggesting its role in renin release inhibition as a mechanism for its antihypertensive action.
Antiarrhythmic Activity
A study on the antiarrhythmic activity of Bucumolol by (Nakayama et al., 1979) revealed that both specific beta-blocking activity and non-specific membrane action of Bucumolol suppressed experimental arrhythmias in dogs produced by aconitine and ouabain.
Effects on Action Potential
The effects of Bucumolol on the action potential in guinea pig papillary muscles were studied by (Ichiyama et al., 1986). The study found that Bucumolol, among other drugs, produced a reduction in the maximum upstroke velocity of action potential, indicating its impact on cardiac electrophysiology.
Application in Angina Pectoris and Arrhythmias
A dose-finding study for Bucumolol in angina pectoris and arrhythmias by (Kimura et al., 1980) showed that 30 mg/day of Bucumolol is recommended for the treatment of these conditions.
A-V Conduction Effects
The assessment of Bucumolol's effects on atrioventricular conduction by (Nakayama et al., 1981) found that it depresses A-V conduction by beta-blockade and a non-specific action, without beta-stimulant action.
Myocardial Infarction Impact
Research on the effects of Bucumolol in myocardial infarction produced by coronary artery ligation in rats by (Koike et al., 1981) suggested that Bucumolol lessens the changes associated with myocardial ischemia and increases survival rate in a dose-related manner.
Safety And Hazards
According to the safety data sheet for Bucumolol hydrochloride, it is intended for R&D use only and not for medicinal, household, or other use . In case of exposure, appropriate first aid measures should be taken, including moving the victim to fresh air if inhaled, washing off with soap and water if skin contact occurs, rinsing with pure water for at least 15 minutes if eye contact occurs, and seeking immediate medical attention .
properties
IUPAC Name |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4/h5-8,12,18-19H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJVBYRUFLGDHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866688 | |
Record name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bucumolol | |
CAS RN |
58409-59-9 | |
Record name | Bucumolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58409-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bucumolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUCUMOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8WVJ3501L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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